2-(4-Aminophenyl)ethylamine has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It appears as a clear light yellow to brown-yellow viscous liquid with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mm Hg. This compound is slightly soluble in methanol and chloroform but insoluble in water. It is sensitive to air and should be stored under inert gas conditions at low temperatures .
A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.
The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:
The compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. It has been studied for its potential use in synthesizing heat-resistant biopolyureas through fermentation techniques. Additionally, the compound's amine functional group may contribute to various biological interactions, although specific pharmacological activities require further elucidation .
Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through several methods:
2-(4-Aminophenyl)ethylamine finds utility in various fields:
Several compounds share structural similarities with 2-(4-Aminophenyl)ethylamine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Aniline | C6H7N | Basic aromatic amine; used in dyes and drugs. |
Phenethylamine | C8H11N | Naturally occurring; involved in neurotransmission. |
3-(4-Aminophenyl)propylamine | C9H13N | Similar structure; used in pharmaceuticals. |
Corrosive;Irritant